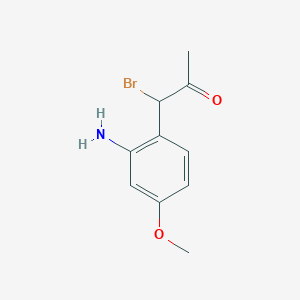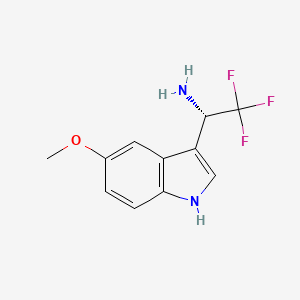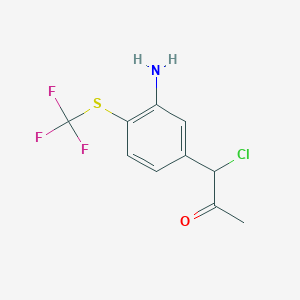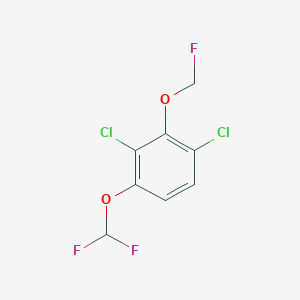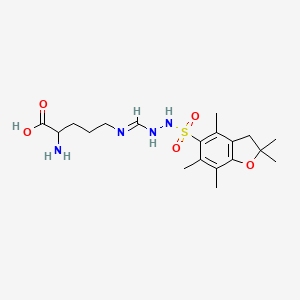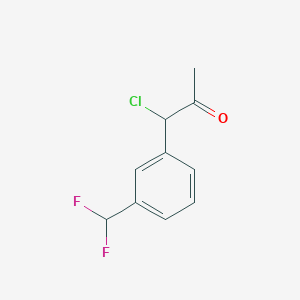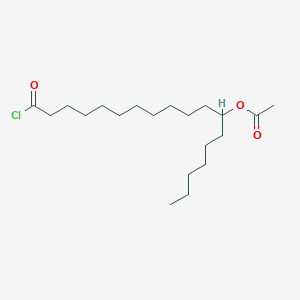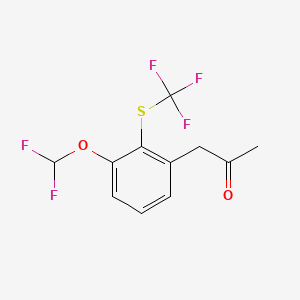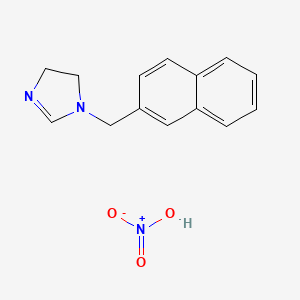
3-(1-Aminocyclohexa-2,4-dien-1-yl)prop-2-enoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aminocinnamic acid hydrochloride is an organic compound with the molecular formula C9H9NO2·HCl. It is a derivative of cinnamic acid, where the amino group is attached to the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Aminocinnamic acid hydrochloride can be synthesized through several methods. One common method involves the reaction of cinnamic acid with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of 1-aminocinnamic acid hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Aminocinnamic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds
Applications De Recherche Scientifique
1-Aminocinnamic acid hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-aminocinnamic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Aminocinnamic acid hydrochloride
- p-Aminocinnamic acid hydrochloride
- 4-Aminobenzoic acid hydrochloride
Uniqueness
1-Aminocinnamic acid hydrochloride is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and biological interactions. Its versatility makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H12ClNO2 |
|---|---|
Poids moléculaire |
201.65 g/mol |
Nom IUPAC |
3-(1-aminocyclohexa-2,4-dien-1-yl)prop-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c10-9(7-4-8(11)12)5-2-1-3-6-9;/h1-5,7H,6,10H2,(H,11,12);1H |
Clé InChI |
DBWYGMDXWLARAS-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=CC1(C=CC(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


